6-Hydroxymedroxyprogesterone acetate

Vue d'ensemble

Description

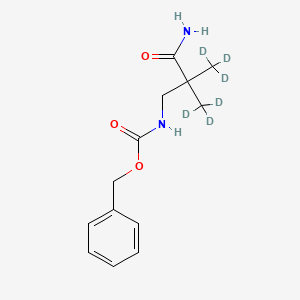

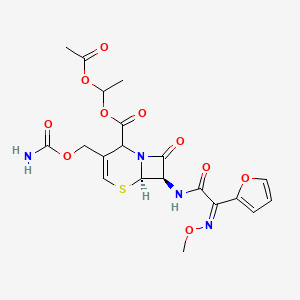

6-Hydroxymedroxyprogesterone acetate is a chemical compound with the molecular formula C24H34O5 . It has an average mass of 402.524 Da and a monoisotopic mass of 402.240631 Da . It is also known by other names such as (6β)-6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate .

Molecular Structure Analysis

The molecular structure of 6-Hydroxymedroxyprogesterone acetate consists of 24 carbon atoms, 34 hydrogen atoms, and 5 oxygen atoms . It has 7 defined stereocentres . More detailed structural analysis would require advanced techniques such as NMR .Physical And Chemical Properties Analysis

6-Hydroxymedroxyprogesterone acetate has a density of 1.2±0.1 g/cm3, a boiling point of 531.5±50.0 °C at 760 mmHg, and a flash point of 176.3±23.6 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique

Hormonal Contraception

Medroxyprogesterone acetate (MPA) is a common contraceptive agent taken both orally and as a subcutaneous or intramuscular injection . It is a synthetic steroid hormone, which mimics natural progesterone, but its contraceptive activity has been shown to be about 30 times higher . Depot-MPA is widely used by intramuscular administration for long-term contraception .

Treatment of Menstrual Irregularities

Progestogens, including progesterone in combination with oestradiol esters, are used primarily in the treatment of menstrual irregularities . Their derivatives are orally active medroxyprogesterone acetate including hydroxyprogesterone caproate, chlormadinone acetate, megestrol acetate .

Maintenance of Endangered Pregnancies

Progestogens are also used to maintain endangered pregnancies . This is due to their ability to mimic the effects of natural progesterone, a hormone that plays a crucial role in maintaining pregnancy.

Pharmacokinetics Research

Research concerning the pharmacokinetics of MPA has been performed in order to improve the hormonal activity of the drug formulation . This helps to standardize the dosage of the drug .

Analysis of MPA in Plasma

Analysis of MPA in plasma or serum has been performed to study its pharmacokinetics and to monitor its residual levels in cancer patients after oral or intramuscular administration . This analysis has been reported concerning the method sensitivity and selectivity in association with various instruments including GC, HPLC and others .

Drug-Drug Interaction Studies

The LC-MS/MS method for MPA quantification described in this work will facilitate an increased ability to perform drug–drug interaction studies in populations using oral or topical formulations of MPA as contraceptive agents .

Safety and Hazards

Orientations Futures

While specific future directions for 6-Hydroxymedroxyprogesterone acetate are not available, research into related compounds like medroxyprogesterone acetate continues to evolve, with a focus on improving contraceptive efficacy and understanding the influence on risk of diseases like breast cancer .

Mécanisme D'action

Target of Action

6-Hydroxymedroxyprogesterone acetate, also known as UNII-8JEH3A9N1W, is a synthetic analog of the steroidal hormone progesterone . Its primary targets are the progesterone receptors, androgen receptors, and glucocorticoid receptors . These receptors play crucial roles in various physiological functions such as reproduction, blood salt balance, maintenance of secondary sexual characteristics, response to stress, neuronal function, and various metabolic processes .

Mode of Action

6-Hydroxymedroxyprogesterone acetate transforms a proliferative endometrium into a secretory endometrium . When administered with conjugated estrogens, it reduces the incidence of endometrial hyperplasia and risk of adenocarcinoma . It also inhibits secretion of pituitary gonadotropins, which prevents follicular maturation and ovulation and causes endometrial thinning .

Biochemical Pathways

The compound’s action on the progesterone, androgen, and glucocorticoid receptors influences various biochemical pathways. For instance, it affects the menstrual cycle by transforming the endometrium, and it also impacts the hypothalamic-pituitary-gonadal axis by inhibiting the secretion of pituitary gonadotropins .

Pharmacokinetics

Studies on medroxyprogesterone acetate, a related compound, suggest that it is well-absorbed and undergoes extensive metabolism in the liver . It has been observed that no ovulations were seen for up to 7 months after a single injection of 150 or 300 mg of medroxyprogesterone acetate .

Result of Action

The molecular and cellular effects of 6-Hydroxymedroxyprogesterone acetate’s action include the transformation of the endometrium, inhibition of pituitary gonadotropin secretion, and prevention of follicular maturation and ovulation . These effects contribute to its use as a contraceptive agent and in the treatment of conditions like endometriosis .

Propriétés

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3/t17-,18+,19+,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIFPBLHBAQCTJ-MCLNPTNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@](C4=CC(=O)CC[C@]34C)(C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243566 | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxymedroxyprogesterone acetate | |

CAS RN |

984-47-4 | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000984474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymedroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYMEDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JEH3A9N1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)

![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)